![molecular formula C8H7ClN2O3 B157530 2-chloro-N-(2-nitrophenyl)acetamide CAS No. 10147-70-3](/img/structure/B157530.png)
2-chloro-N-(2-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has been identified as a reactant in the synthesis of Clonazepam, an antiepileptic agent with anxiolytic and antimanic properties . It has also been used as a synthetic intermediate in the production of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-nitrophenyl)acetamide has been reported in various studies. For instance, one method involves the reaction of 2-chloracetamide with formaldehyde . Another study mentions its synthesis as part of the process of creating Clonazepam .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-nitrophenyl)acetamide has been analyzed in several studies. For example, one study discusses the conformation of the N-H and C=O bonds in the molecule . Another study provides a detailed analysis of the intermolecular interactions in the crystal structure of the molecule .
Chemical Reactions Analysis
In terms of chemical reactions, 2-chloro-N-(2-nitrophenyl)acetamide has been found to participate in various interactions. For instance, in the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(2-nitrophenyl)acetamide include a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Antibacterial Activity
The compound has shown potential as an antibacterial agent. For instance, a study found that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has good potential against Klebsiella pneumoniae . The chloro atom in the molecule is responsible for improving this activity, possibly by stabilizing the molecule in the target enzyme at the site .
Antifungal Activity
The compound has also been synthesized with the aim of being used as an antifungal agent . This suggests that it could have potential applications in the treatment of fungal infections.
Disinfectant Properties
In addition to its potential as an antimicrobial agent, the compound has also been synthesized for use as a disinfectant . This could make it useful in a variety of settings, from healthcare to food production.
Herbicidal Properties
The compound has been synthesized with the aim of being used as a herbicide . This suggests that it could have applications in agriculture, particularly in the control of unwanted plant growth.
Antiproliferative Activity
Some derivatives of the compound have shown promising antiproliferative activity . This suggests that they could have potential applications in the treatment of cancer.
Pharmacokinetic Profile
The compound has shown an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that it could be developed into a drug that can be conveniently administered orally.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial agents .
Mode of Action
2-Chloro-N-(2-nitrophenyl)acetamide interacts with its target by stabilizing the molecule in the target enzyme at the site . This interaction likely inhibits the normal function of the penicillin-binding protein, disrupting the synthesis of the bacterial cell wall and leading to cell lysis .
Biochemical Pathways
By inhibiting the penicillin-binding protein, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to cell lysis and the death of the bacteria .
Pharmacokinetics
A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to have anexcellent pharmacokinetic profile , indicating good parameters for oral use
Result of Action
The primary result of the action of 2-chloro-N-(2-nitrophenyl)acetamide is the lysis of bacterial cells . By inhibiting the penicillin-binding protein and disrupting the synthesis of the bacterial cell wall, the compound causes the bacterial cells to lyse, or break apart . This leads to the death of the bacteria, making the compound potentially useful as an antibacterial agent .
properties
IUPAC Name |
2-chloro-N-(2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVCPLQFJVURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906206 | |
Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-nitrophenyl)acetamide | |
CAS RN |
10147-70-3 | |
Record name | 10147-70-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the characteristic intramolecular interaction observed in 2-chloro-N-(2-nitrophenyl)acetamide?
A1: In 2-chloro-N-(2-nitrophenyl)acetamide, the amide hydrogen atom participates in intramolecular hydrogen bonding. This interaction occurs with both the oxygen atom of the nitro group and the chlorine atom of the side chain. [] Interestingly, the carbonyl group (C=O) does not engage in hydrogen bonding. []
Q2: How does the conformation of 2-chloro-N-(2-nitrophenyl)acetamide compare to similar compounds?
A2: Similar to 2-chloro-N-(2-chlorophenyl)acetamide, N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond in 2-chloro-N-(2-nitrophenyl)acetamide adopts a syn conformation relative to the ortho-chloro substituent on the aromatic ring. [] This consistency in conformation is also reflected in the comparable bond parameters observed across these compounds. []
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